
2,3-Dibromopropyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromopropyl propanoate: is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions of the propyl group are replaced by bromine atoms
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl propanoate can be synthesized through the bromination of propyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous addition of bromine and propyl propanoate to a reactor containing a suitable reaction medium. The reaction medium is often immiscible with the reactants, allowing for efficient separation and purification of the product. The process is optimized to achieve high yields and purity of the final compound .
化学反応の分析
Types of Reactions: 2,3-Dibromopropyl propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroxypropyl propanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Substitution: Formation of 2,3-dihydroxypropyl propanoate or 2,3-diaminopropyl propanoate.
Reduction: Formation of 2,3-dihydroxypropyl propanoate.
Elimination: Formation of alkenes such as 2-bromo-2-propenyl propanoate
科学的研究の応用
Chemistry: 2,3-Dibromopropyl propanoate is used as a building block in organic synthesis. It serves as an intermediate for the preparation of various brominated compounds and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used to investigate the mechanisms of brominated compounds in biological systems.
Medicine: The compound is explored for its potential use in drug development. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its brominated nature imparts flame-retardant properties to materials, making it valuable in the manufacturing of fire-resistant products .
作用機序
The mechanism of action of 2,3-dibromopropyl propanoate involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS). Additionally, it can interfere with cellular signaling pathways, affecting processes such as cell proliferation and differentiation .
類似化合物との比較
2,3-Dibromo-1-propanol: A related compound used as an intermediate in the production of flame retardants and pharmaceuticals.
Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar brominated structure, used in various industrial applications.
2,3-Dibromopropionic acid: Another brominated derivative of propanoic acid with similar chemical properties.
Uniqueness: 2,3-Dibromopropyl propanoate is unique due to its specific substitution pattern and ester functional group. This combination imparts distinct reactivity and properties compared to other brominated compounds. Its ester group makes it more suitable for certain synthetic applications, while the bromine atoms provide flame-retardant properties .
特性
CAS番号 |
6065-79-8 |
|---|---|
分子式 |
C6H10Br2O2 |
分子量 |
273.95 g/mol |
IUPAC名 |
2,3-dibromopropyl propanoate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3 |
InChIキー |
AQDCQWKURLTSAY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


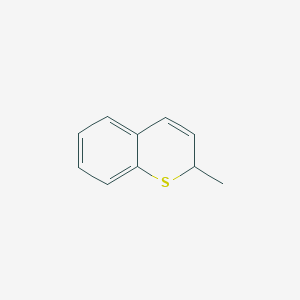

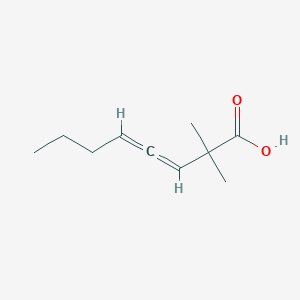
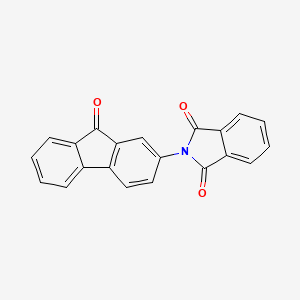

![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
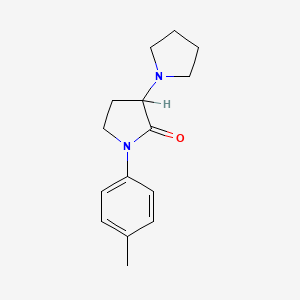

![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
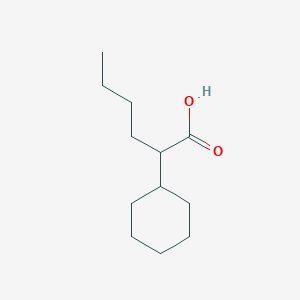
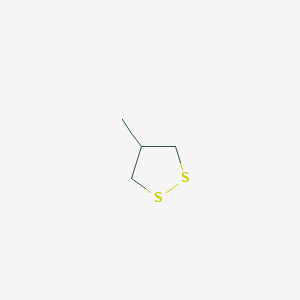
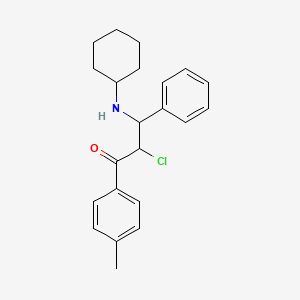
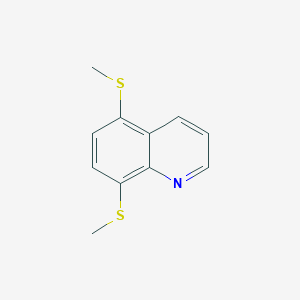
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
